tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533565
InChI: InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C16H24BrNO3
Molecular Weight: 358.27 g/mol

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate

CAS No.:

Cat. No.: VC17533565

Molecular Formula: C16H24BrNO3

Molecular Weight: 358.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate -

Specification

Molecular Formula C16H24BrNO3
Molecular Weight 358.27 g/mol
IUPAC Name tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)carbamate
Standard InChI InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)
Standard InChI Key WTLMNJOAAGLRRT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(C)(CBr)OCC1=CC=CC=C1

Introduction

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a benzyloxy substituent. The molecular formula of this compound is C16H24BrNO3, and its molecular weight is approximately 358.27 g/mol .

Synthesis and Preparation

The synthesis of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves multiple steps that can vary based on specific laboratory protocols or desired yields. The detailed synthesis steps are not explicitly outlined in available literature but generally involve the formation of the carbamate group and the introduction of the benzyloxy and bromo substituents.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in interaction studies involving enzymes or receptors. Techniques such as binding assays and molecular modeling can be employed to elucidate its mechanism of action and potential therapeutic applications.

Potential Applications Overview

Application AreaDescription
Medicinal ChemistryInteraction studies with enzymes or receptors
Organic SynthesisUsed as a building block for more complex molecules

Safety and Handling

While specific safety data for tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is limited, compounds with similar structures often require careful handling due to potential skin and eye irritation. It is advisable to follow standard laboratory safety protocols when handling this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate. These include:

Compound NameStructureUnique Features
tert-Butyl N-(benzyloxy)carbamateC12H17NO3Lacks bromine; used in cyclic hydroxamic acid synthesis
tert-Butyl N-[1-(benzyloxy)-3-chloro-2-hydroxypropyl]carbamateC15H22ClN1O3Contains chlorine; may exhibit different reactivity
tert-Butyl N-[4-(benzyloxy)phenyl]carbamateC16H22N1O4Features a phenyl substituent; potential for diverse applications

The uniqueness of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate lies in its bromine atom, which enhances its reactivity profile compared to similar compounds, making it particularly useful in nucleophilic substitution reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator